Product packaging for Encaleret(Cat. No.:CAS No. 787583-71-5)

Encaleret

Cat. No.: B607308
CAS No.: 787583-71-5
M. Wt: 514.0 g/mol
InChI Key: UNFHDRVFEQPUEL-DENIHFKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ENCALERET is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33ClFNO4 B607308 Encaleret CAS No. 787583-71-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

787583-71-5

Molecular Formula

C29H33ClFNO4

Molecular Weight

514.0 g/mol

IUPAC Name

4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid

InChI

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)/t19-,22-/m1/s1

InChI Key

UNFHDRVFEQPUEL-DENIHFKCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JIT-305;  JIT305;  JIT 305;  Encaleret

Origin of Product

United States

Fundamental Academic Inquiry into Encaleret

Historical Context of Encaleret Research Trajectory

This compound, an investigational oral small molecule, emerged from research focused on modulating the calcium-sensing receptor (CaSR). biospace.com Developed by Calcilytix Therapeutics, an affiliate of BridgeBio Pharma, the compound was initially explored in healthy volunteers and individuals with osteoporosis, where it was observed to increase serum calcium levels. springer.combridgebio.com This early research provided a foundation for its potential therapeutic applications.

The research trajectory for this compound pivoted towards rare, genetic diseases, specifically Autosomal Dominant Hypocalcemia Type 1 (ADH1). bridgebio.combridgebio.com ADH1 is a genetic form of hypoparathyroidism caused by gain-of-function variants in the CASR gene, which encodes the CaSR. bridgebio.combridgebio.com This mutation leads to an overly sensitive receptor that incorrectly perceives low blood calcium levels as normal, resulting in chronic hypocalcemia (low blood calcium) and hypercalciuria (excess calcium in the urine). bridgebio.comnih.gov The conventional treatment for ADH1, involving calcium and active vitamin D supplements, can manage hypocalcemia but often worsens hypercalciuria, increasing the risk of kidney complications. bridgebio.comnih.gov

Recognizing the limitations of the standard of care, researchers initiated a focused investigation of this compound as a targeted therapy that addresses the root cause of ADH1. bridgebio.com This led to the initiation of a Phase 2b open-label study (NCT04581629) in collaboration with the National Institutes of Health (NIH) to evaluate the compound's effect on mineral homeostasis in adults with ADH1. bridgebio.comnih.govendocrine-abstracts.org The study was designed to assess the safety, tolerability, pharmacokinetics, and efficacy of this compound. bridgebio.com

Promising results from the Phase 2b trial, which demonstrated that this compound could normalize key mineral levels, supported its advancement into further clinical development. nih.govbridgebio.com The U.S. Food and Drug Administration (FDA) granted this compound Fast Track Designation, acknowledging the serious nature of ADH1 and the potential for this compound to address a significant unmet medical need. biospace.combridgebio.com Subsequently, a global Phase 3 registrational study, known as CALIBRATE (NCT05680818), was designed. biospace.comnih.govendocrine-abstracts.org This randomized, open-label trial aims to compare the efficacy and safety of this compound against the standard of care in a larger group of participants with ADH1. nih.govendocrine-abstracts.org The development program for this compound represents a shift towards a precision medicine approach for this rare genetic disorder. endocrine-abstracts.orgendocrine-abstracts.org

Evolution of Research Paradigms in Calcium Sensing Receptor Modulators

The research paradigm for Calcium-Sensing Receptor (CaSR) modulators has evolved significantly since the receptor's discovery. The CaSR, a member of the G protein-coupled receptor (GPCR) family, is the master regulator of extracellular calcium homeostasis. frontiersin.orge-century.us It is highly expressed in the parathyroid glands and kidneys, where it senses circulating calcium levels to control parathyroid hormone (PTH) secretion and renal calcium reabsorption. bridgebio.come-century.us

Initial research efforts focused on understanding the CaSR's structure and function, revealing its role in disorders of calcium metabolism. frontiersin.org Inactivating mutations were linked to hypercalcemic conditions like Familial Hypocalciuric Hypercalcemia (FHH), while activating (gain-of-function) mutations were identified as the cause of hypocalcemic disorders such as ADH1. frontiersin.org

This understanding spurred the development of pharmacological agents to modulate CaSR activity. The first major class of compounds to emerge were positive allosteric modulators (PAMs), also known as calcimimetics. frontiersin.orge-century.us These molecules, such as cinacalcet, enhance the sensitivity of the CaSR to extracellular calcium. frontiersin.org Calcimimetics effectively suppress PTH secretion and have become a therapeutic tool for managing certain forms of hyperparathyroidism. frontiersin.orge-century.us

Subsequently, the focus expanded to include negative allosteric modulators (NAMs), or "calcilytics." frontiersin.org These compounds bind to the CaSR and decrease its activity, thereby stimulating PTH secretion. frontiersin.orgacs.org The initial therapeutic hypothesis for calcilytics was centered on treating osteoporosis, with the goal of inducing intermittent PTH release to stimulate bone formation. However, these early calcilytics failed to demonstrate sufficient efficacy in clinical trials for osteoporosis. acs.org

The research paradigm then shifted again, repurposing calcilytics for conditions caused by an overactive CaSR. acs.org This led to the investigation of newer, more specific calcilytics for rare hypocalcemic disorders driven by gain-of-function CASR mutations, a strategy that targets the fundamental pathophysiology of the disease. bridgebio.compatsnap.com this compound exemplifies this modern, targeted approach within the evolution of CaSR modulator research. biospace.com

Positioning this compound within Calcilytic Research Landscape

This compound is classified as a calcilytic, a negative allosteric modulator (NAM) of the Calcium-Sensing Receptor (CaSR). endocrine-abstracts.orgendocrine-abstracts.orgpatsnap.com Its mechanism of action involves binding to the CaSR and reducing the receptor's excessive sensitivity to extracellular calcium, which is caused by gain-of-function mutations in the CASR gene in individuals with ADH1. bridgebio.com By antagonizing the overactive receptor, this compound aims to correct the underlying molecular defect of the disease. bridgebio.com This leads to an increase in PTH secretion and a reduction in urinary calcium excretion, thereby restoring normal mineral homeostasis. patsnap.com

This targeted approach positions this compound distinctly within the broader landscape of calcilytic research. While earlier calcilytics were investigated for osteoporosis with disappointing outcomes, this compound's development is focused on a patient population with a clear genetic driver for which a CaSR antagonist is a logical therapeutic strategy. bridgebio.comacs.org It is being studied as the first potential molecularly targeted therapy specifically for ADH1. endocrine-abstracts.org

Clinical research has provided detailed findings on its effects. The Phase 2b study (NCT04581629) in 13 adults with ADH1 showed that treatment with this compound led to the normalization of several key biochemical markers. nih.govendocrine-abstracts.org Participants, who discontinued (B1498344) standard care with calcium and vitamin D supplements, showed significant improvements. biospace.comnih.gov

The table below summarizes the mean changes in key mineral homeostasis parameters observed in the Phase 2b study at 24 weeks of treatment compared to baseline. nih.govendocrine-abstracts.org

ParameterBaseline (Mean ± SD)Week 24 (Mean ± SD)Normal Range
Albumin-Corrected Blood Calcium (mg/dL)7.5 ± 0.58.9 ± 0.38.6 - 10.3
Intact Parathyroid Hormone (pg/mL)5.8 ± 3.137.1 ± 20.315 - 65
Blood Phosphorus (mg/dL)4.8 ± 0.63.5 ± 0.52.5 - 4.5
Blood Magnesium (mg/dL)1.8 ± 0.22.1 ± 0.11.8 - 2.4
24-Hour Urinary Calcium (mg/24h)400 ± 216185 ± 104< 250 (female), < 300 (male)

Data derived from published Phase 2b study results. nih.govendocrine-abstracts.org This interactive table allows for sorting of the data.

Long-term follow-up data from this study, extending to 18 months, indicated that these effects on mineral homeostasis were sustained. biospace.comendocrine-abstracts.org For instance, bone turnover markers, which increased with the rise in PTH, remained largely within normal ranges, and kidney function remained stable. endocrine-abstracts.org These findings underscore this compound's position as a promising, molecularly targeted calcilytic, potentially establishing a new treatment paradigm for ADH1. nih.gov

Molecular and Cellular Pharmacology Research of Encaleret

Elucidation of Calcium-Sensing Receptor (CaSR) Modulation

The CaSR, a member of the G protein-coupled receptor (GPCR) family C, is the primary regulator of systemic calcium homeostasis. bridgebio.comnih.govsci-hub.se It senses fluctuations in extracellular calcium concentrations and modulates PTH secretion. drugbank.comidrblab.net

Encaleret functions as a negative allosteric modulator of the CaSR. bridgebio.comendocrine-abstracts.orgbridgebio.com This means it binds to a site on the receptor that is distinct from the primary (orthosteric) binding site for calcium. nih.gov This allosteric binding event stabilizes the CaSR in a less active conformation, thereby decreasing its sensitivity to extracellular calcium ions. This action helps to normalize the secretion of parathyroid hormone (PTH).

The CaSR is a homodimeric protein with a large extracellular domain (ECD), a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail. Allosteric modulators like this compound are known to bind within the 7TM domain of the receptor. This interaction is crucial for its function in regulating calcium homeostasis.

As a negative allosteric modulator, this compound inhibits the activity of the CaSR. bridgebio.comguidetopharmacology.orgbridgebio.com In conditions like ADH1, where gain-of-function mutations make the CaSR hyperactive, this compound's mechanism is to decrease the receptor's sensitivity to its primary ligand, extracellular calcium. endocrine-abstracts.orgbridgebio.com This modulation effectively "resets" the receptor's setpoint, allowing for the normalization of PTH secretion and, consequently, blood and urine calcium levels. google.com This targeted approach addresses the underlying pathophysiology of the disease at its source. bridgebio.com By antagonizing the CaSR, this compound promotes the secretion of PTH. patsnap.commedchemexpress.com

In vitro studies are essential for characterizing the interaction between this compound and the CaSR. These studies provide quantitative data on the compound's potency and affinity for its target.

IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For this compound, the reported IC₅₀ value for its antagonism of the CaSR is 0.012 μM. medchemexpress.com Another cell-based assay at 2 mM extracellular calcium reported an IC₅₀ of 86.2 ± 6.2 nM. google.com This low value indicates that this compound is a potent inhibitor of the CaSR.

Interactive Table 1: In Vitro Affinity of this compound for CaSR
ParameterValueReference
IC₅₀ 0.012 μM medchemexpress.com
IC₅₀ 86.2 ± 6.2 nM google.com

Investigations into Allosteric Modulation Mechanisms

Downstream Signaling Pathway Interrogation

The CaSR is a G protein-coupled receptor that can activate multiple intracellular signaling pathways. gsu.edutaylorandfrancis.com The primary pathways involved are those mediated by the Gαq/11 and Gαi/o families of G proteins. nih.gove-century.us

The CaSR couples to different G proteins to elicit its physiological effects. uniprot.org

Gαq/11 Pathway: Activation of the CaSR typically leads to the coupling with Gαq/11 proteins. nih.govnih.gov This initiates a signaling cascade that results in the activation of phospholipase C (PLC). e-century.usnih.gov However, this compound, as a negative allosteric modulator, would be expected to inhibit this pathway.

Gαi/o Pathway: The CaSR also couples to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. nih.gove-century.uspressbooks.pub Calcilytics like this compound are noted to activate the Gαi/o pathway, which inhibits the sensitivity of the CaSR. nih.gove-century.us

The ability of the CaSR to couple with different G proteins allows for a diversity of cellular responses. tandfonline.com In the context of this compound's action, its modulation of these pathways leads to an increase in PTH secretion.

The activation of G protein-coupled receptors leads to the generation of intracellular second messengers that propagate the signal within the cell. researchgate.net

Inositol (B14025) Trisphosphate (IP3): The Gαq/11 pathway, upon activation by the CaSR, stimulates phospholipase C (PLC) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). sci-hub.segsu.edue-century.us IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium. nih.gove-century.us

Cyclic Adenosine Monophosphate (cAMP): The Gαi/o pathway, when activated, inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of cAMP. sci-hub.see-century.usmdpi.com This is a key mechanism through which the CaSR can modulate cellular function. pressbooks.pub

Interactive Table 2: Downstream Signaling of CaSR
G Protein PathwayKey Second MessengerEffect of CaSR Activation
Gαq/11 Inositol Trisphosphate (IP3)Increased production sci-hub.see-century.us
Gαi/o Cyclic AMP (cAMP)Decreased production sci-hub.see-century.us

Gene Expression and Protein Regulation Research

Research into this compound's effects on gene and protein expression has primarily focused on its ability to counteract the consequences of activating CASR mutations. In individuals with ADH1, these mutations lead to the suppression of parathyroid hormone (PTH) secretion. nih.gov Studies have shown that this compound administration leads to a rapid and sustained increase in PTH levels. nih.gov This increase in PTH is a key mechanism for normalizing blood calcium levels. patsnap.com

The regulation of other key proteins involved in mineral homeostasis is also impacted by this compound. For instance, in response to the this compound-induced rise in PTH, levels of 1,25-dihydroxyvitamin D, the active form of vitamin D, have been observed to increase. nih.govendocrine-abstracts.org The production of 1,25-dihydroxyvitamin D is stimulated by PTH. scielo.br

The table below summarizes the observed effects of this compound on key proteins and hormones involved in mineral homeostasis.

Protein/HormoneEffect of this compound AdministrationReference
Parathyroid Hormone (PTH)Increased secretion nih.govnih.gov
1,25-dihydroxyvitamin DIncreased levels nih.govendocrine-abstracts.org
Fibroblast Growth Factor 23 (FGF23)Unchanged levels (in one study) endocrine-abstracts.org

Functional Cellular Responses to this compound Modulation

Cellular Permeability and Distribution Research (In Vitro)

In vitro studies have been crucial in characterizing the fundamental pharmacological properties of this compound. As a small molecule, its ability to permeate cell membranes and distribute to its target, the CaSR, is a key aspect of its function. While specific cellular permeability and distribution studies for this compound are not extensively detailed in the public domain, its oral bioavailability and systemic effects observed in clinical trials imply effective absorption and distribution to target tissues like the parathyroid glands and kidneys. hypopara.org

CaSR Mutagenesis and Variant Functional Studies

The development of this compound is intrinsically linked to the study of CASR gene mutations. ADH1 is caused by various gain-of-function variants in the CASR gene. hypopara.orgnih.gov Functional studies on cells expressing these mutant CaSRs have been instrumental in demonstrating this compound's mechanism of action.

In vitro models using cells transfected to express these mutant CaSRs have shown that this compound can shift the dose-response curve of the receptor's sensitivity to extracellular calcium back towards a more normal physiological state. nih.govoup.comnih.gov This demonstrates that this compound acts as a calcilytic, a negative allosteric modulator that can counteract the effects of the activating mutations. endocrine-abstracts.org Studies have investigated this compound's effects on cells with various CASR variants, confirming its potential to treat a range of mutations causing ADH1. nih.govnih.gov For example, one study involved patients with nine different CASR variants, all of whom responded to this compound treatment. nih.gov

The table below provides examples of how this compound has been studied in the context of specific CaSR variants.

CaSR Variant TypeStudy ContextObserved Effect of this compoundReference
Gain-of-function variantsClinical trial with ADH1 patientsNormalized blood and urine calcium levels hypopara.org
Nine distinct activating variantsPhase 2b clinical studyCorrected hypocalcemia and reduced hypercalciuria nih.govbridgebio.com
Four distinct activating variantsPhase 2b dose-ranging studyRapid, dose-dependent increase in PTH nih.gov

Cell Line-Based Mechanistic Assay Development

The development and utilization of cell line-based mechanistic assays have been fundamental to the preclinical evaluation of this compound. Cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, are commonly used to express the CaSR and study its signaling pathways. nih.govresearchgate.netresearcher.life These cellular systems allow for the controlled investigation of how compounds like this compound modulate CaSR activity.

For instance, assays measuring intracellular calcium mobilization or reporter gene activity downstream of CaSR activation are standard tools. medchemexpress.com In such assays, this compound has demonstrated its ability to antagonize CaSR activation with a specific potency, often reported as an IC₅₀ value (the concentration of an inhibitor where the response is reduced by half). One source indicates an IC₅₀ of 0.012 μM for this compound in a rat PC-12 cell line expressing human CaSR. medchemexpress.com

These cell-based assays are crucial for:

Screening and identifying potential CaSR antagonists.

Characterizing the potency and efficacy of compounds like this compound.

Investigating the mechanism of action, including allosteric modulation.

Studying the effects of the compound on different CaSR mutations. nih.govoup.com

The development of these assays has been pivotal in establishing the proof-of-concept for this compound as a targeted therapy for ADH1. oup.com

Preclinical Pharmacological Research of Encaleret Mechanistic Focus

Development and Application of Animal Models for Mechanistic Insight

Rodent Models for Calcium Homeostasis Regulation

To investigate the in-vivo effects of Encaleret on the regulation of calcium, rodent models that replicate the pathophysiology of ADH1 have been employed. A key model used in preclinical research is the CASR knock-in mouse. springermedizin.de These mice are genetically engineered to carry activating mutations of the CASR gene, such as the L723Q variant, which results in an ADH1 phenotype. springermedizin.de This model is invaluable as it endogenously reproduces the key biochemical features of the human condition, including hypocalcemia, hypercalciuria, and inappropriately suppressed PTH levels.

Another relevant model utilized in the preclinical assessment of CaSR antagonists like this compound is the ovariectomized (OVX) rat. nih.gov While primarily a model for postmenopausal osteoporosis, the OVX rat is used to study agents that modulate bone metabolism through PTH secretion. nih.gov This model allows researchers to assess the pharmacodynamic effects of PTH secretagogues on bone mineral density and markers of bone turnover.

Specific Organ System Responses in Preclinical Models (e.g., Parathyroid, Renal)

In preclinical models, this compound elicits specific and targeted responses in the primary organs that regulate mineral homeostasis: the parathyroid glands and the kidneys.

Parathyroid Response: The CaSR is highly expressed on the surface of parathyroid chief cells and is the principal regulator of PTH secretion. springermedizin.de In ADH1 rodent models, the gain-of-function CASR mutation leads to a state where the receptor is overly sensitive to extracellular calcium, suppressing PTH release even when calcium levels are low. This compound, by acting as a CaSR antagonist, effectively normalizes this response. It decreases the sensitivity of the hyperactive mutant CaSR to calcium, thereby lifting the abnormal suppression and stimulating the secretion of endogenous PTH. springermedizin.denih.gov

Renal Response: The kidneys play a crucial role in calcium balance, and their function is also influenced by the CaSR. Activating CASR variants have direct effects in the kidneys, reducing calcium reabsorption and leading to excessive calcium excretion in the urine (hypercalciuria). springermedizin.de Preclinical studies in CASR knock-in mouse models demonstrated that this compound (also known as JTT-305/MK-5442) significantly diminishes urinary calcium excretion. springermedizin.de This effect is attributed to both the direct antagonism of renal CaSRs and the indirect effects of increased PTH levels, which promote renal calcium reabsorption. nih.govbridgebio.com This dual action helps to correct the pathological loss of calcium through the kidneys observed in ADH1 models.

Investigation of Pharmacodynamic Effects in Preclinical Models

Parathyroid Hormone Secretion Dynamics Research

Preclinical studies have focused on characterizing the dynamic profile of PTH secretion following the administration of this compound. In osteopenic ovariectomized rats, oral administration of this compound (as JTT-305/MK-5442) was shown to act as a PTH secretagogue, stimulating a transient, pulsatile release of endogenous PTH. nih.gov This pulsatile secretion is a key characteristic, as sustained high levels of PTH can lead to bone resorption, whereas transient pulses are known to have a net anabolic effect on bone. oup.com

Modeling based on studies with MK-5442 suggests that while the initial increase in PTH is consistent with the release of stored hormone from the parathyroid gland, a prolonged effect on PTH production and release also occurs with continued exposure. nih.gov This indicates that this compound not only triggers the immediate release of PTH but also influences its ongoing synthesis.

Mineral Homeostasis Modulation Studies (e.g., Calcium, Phosphate)

The downstream effects of this compound on mineral balance have been extensively studied in preclinical models. In CASR knock-in mouse models of ADH1, oral administration of the calcilytic JTT-305/MK-5442 led to a significant correction of the abnormal mineral profile. springermedizin.de

Key findings from these preclinical studies include:

Serum Calcium: An increase in serum calcium levels towards the normal range. springermedizin.de

Serum Magnesium: An elevation in serum magnesium levels. springermedizin.de

Serum Phosphate (B84403): A reduction in elevated serum phosphate levels. springermedizin.de

Urinary Calcium: A significant decrease in urinary calcium excretion, addressing the hypercalciuria that can lead to renal complications. springermedizin.de

The table below summarizes the effects of JTT-305/MK-5442 on mineral homeostasis in a CASR knock-in mouse model of ADH1 as reported by Dong et al.

ParameterEffect of JTT-305/MK-5442Reference
Serum CalciumIncreased springermedizin.de
Serum MagnesiumIncreased springermedizin.de
Serum 1,25(OH)2D3Increased springermedizin.de
Serum PhosphateReduced springermedizin.de
Urinary Calcium ExcretionDiminished springermedizin.de

These results from rodent models provided strong proof-of-concept that by targeting the underlying molecular defect, this compound could restore normal mineral physiology. springermedizin.de

Preclinical Pharmacokinetic Research

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical to its development. Preclinical studies were conducted to understand the ADME profile of this compound.

Based on non-clinical data, the primary route of elimination for this compound was identified. clinicaltrials.gov

Absorption: this compound is orally bioavailable.

Distribution: Specific details on tissue distribution from preclinical studies are not extensively published.

Metabolism: Non-clinical studies have been conducted to characterize the metabolism of this compound. clinicaltrials.gov It is metabolized into two major glucuronide metabolites, M1 and M3. clinicaltrials.gov

Excretion: The main route of elimination in preclinical models was through fecal excretion. clinicaltrials.gov The excretion of the unchanged parent compound and its metabolites into the urine was minimal. clinicaltrials.gov

The table below provides a summary of the preclinical pharmacokinetic findings for this compound.

ADME ParameterPreclinical FindingReference
AbsorptionOrally bioavailable
MetabolismForms two major glucuronide metabolites (M1, M3) clinicaltrials.gov
ExcretionFecal excretion is the main route of elimination clinicaltrials.gov
Renal ExcretionMinimal excretion of unchanged drug and metabolites into urine clinicaltrials.gov

This preclinical pharmacokinetic profile provided essential information for predicting the drug's behavior in humans and for designing early-phase clinical trials.

Absorption, Distribution, and Metabolism Studies (Preclinical)

Preclinical studies have provided foundational knowledge regarding the pharmacokinetic profile of this compound, previously known as JTT-305 or MK-5442.

Absorption: Oral administration of this compound in rats demonstrated rapid absorption. medchemexpress.com Pharmacokinetic analysis following a single oral dose of 1 mg/kg in rats revealed a time to maximum plasma concentration (tmax) of 0.5 hours, with a maximum plasma concentration (Cmax) of 475 ng/mL. medchemexpress.com The compound has shown good oral bioavailability, measured at 64% in rats. medchemexpress.com

Distribution: Detailed preclinical distribution studies are not extensively available in the public domain. However, some studies in mice have provided insights into its relative distribution. When evaluated for potential topical therapy for asthma, this compound (as JTT-305) showed prolonged retention in the circulation, resulting in a low lung-to-plasma ratio, which was a detracting factor for this specific application but indicates systemic distribution. cardiff.ac.uk

Metabolism: Information from a clinical trial protocol for this compound (CLTX-305) references that metabolism has been assessed in preclinical studies. clinicaltrials.gov While specific preclinical metabolite profiles are not detailed, the protocol indicates that in humans, two major glucuronide metabolites, an ether glucuronide (M1) and an acyl glucuronide (M3), have been identified. clinicaltrials.gov It is a common drug metabolism pathway for compounds to be biotransformed into more water-soluble glucuronide conjugates to facilitate excretion. Further preclinical studies would be needed to confirm if a similar metabolic pathway is dominant in animal models.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesDosageSource
Bioavailability64%Rat1 mg/kg (oral) medchemexpress.com
tmax (Time to Maximum Concentration)0.5 hoursRat1 mg/kg (oral) medchemexpress.com
Cmax (Maximum Concentration)475 ng/mLRat1 mg/kg (oral) medchemexpress.com
t1/2 (Half-life)1.8 hoursRat1 mg/kg (oral) medchemexpress.com

Excretion Pathways Research (Preclinical)

Preclinical research has identified the primary route of elimination for this compound. Based on non-clinical data summarized in a clinical trial protocol, fecal excretion was determined to be the main pathway for the elimination of the compound. clinicaltrials.gov This suggests that either the unabsorbed drug is eliminated through the feces or that the absorbed drug and its metabolites are primarily cleared via biliary excretion into the intestines. The protocol also notes that in humans, the excretion of unchanged this compound and its metabolites in the urine was minimal, accounting for less than 5% of the total. clinicaltrials.gov

Biomarker Identification and Validation in Preclinical Research

The mechanism of action of this compound as a CaSR antagonist directly informs the biomarkers used in its preclinical evaluation. By inhibiting the CaSR, this compound is expected to increase the secretion of parathyroid hormone (PTH), leading to a subsequent rise in serum calcium and a decrease in urinary calcium excretion. Preclinical studies in animal models of Autosomal Dominant Hypocalcemia Type 1 (ADH1), a condition caused by gain-of-function mutations in the CASR gene, have validated these biomarkers.

In CASR knock-in mouse models of ADH1, oral administration of this compound (as JTT-305/MK-5442) led to increased serum levels of calcium, magnesium, and 1,25(OH)2D3, while reducing serum phosphate levels. patsnap.com A key finding was that this compound significantly decreased urinary calcium excretion. patsnap.com

Similarly, in ovariectomized rats, a model for osteoporosis, oral administration of this compound resulted in a rapid, transient, and dose-dependent increase in endogenous PTH levels. medchemexpress.comnih.gov This pulsatile release of PTH is a critical biomarker for the desired anabolic effect on bone in this context. medchemexpress.comnih.gov These findings in various animal models confirm that serum PTH, serum calcium, and urinary calcium are the primary and validated biomarkers for assessing the pharmacological activity of this compound in a preclinical setting.

Table 2: Key Preclinical Biomarkers for this compound

BiomarkerEffect of this compoundPreclinical ModelSource
Serum Parathyroid Hormone (PTH)IncreaseOvariectomized Rats, ADH1 Mouse Models medchemexpress.comnih.gov
Serum CalciumIncreaseADH1 Mouse Models patsnap.com
Urinary Calcium ExcretionDecreaseADH1 Mouse Models patsnap.com
Serum PhosphateDecreaseADH1 Mouse Models patsnap.com

Encaleret in Early Drug Discovery and Design Methodologies

Structure-Activity Relationship (SAR) Studies for CaSR Antagonism

SAR studies are fundamental in drug discovery to understand how modifications to a compound's chemical structure affect its biological activity. For CaSR antagonists like encaleret, SAR has focused on identifying molecular features that enhance binding to the allosteric site and effectively reduce the receptor's sensitivity to extracellular calcium. researchgate.netbiorxiv.orgnih.gov

Rational Design and Analog Synthesis Strategies

Rational design in the context of CaSR antagonists has involved designing molecules based on the understanding of the receptor's allosteric binding site and the properties of known modulators. researchgate.netbiorxiv.org Early calcilytics, such as amino alcohols and quinazolinones, provided starting points for chemical exploration. researchgate.net Analog synthesis strategies involve creating a series of related compounds with systematic structural variations to probe the requirements for potent CaSR antagonism. This includes modifying different regions of the molecule to assess their impact on binding affinity, efficacy, and pharmacokinetic properties. For instance, attempts to improve the physicochemical properties of early, highly lipophilic amine-based calcilytics involved introducing groups like carboxylic acids and other structural modifications. acs.org Such efforts led to the discovery of compounds with improved characteristics, such as reduced inhibition of cytochrome P450 enzymes and enhanced bioavailability. acs.org

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play a significant role in understanding the interaction between potential drug candidates and the CaSR. biorxiv.orgugent.be Techniques such as molecular docking can predict how small molecules might bind to the allosteric site of the CaSR and estimate the binding affinity. biorxiv.org Molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex and the conformational changes induced upon binding. These computational approaches can help prioritize compounds for synthesis and experimental testing, guiding the rational design process by providing a molecular-level understanding of SAR. biorxiv.org While specific computational data for this compound's early discovery are not extensively detailed in the provided snippets, these methods are standard in the discovery of GPCR modulators like CaSR antagonists. biorxiv.org

Lead Optimization Strategies for CaSR Modulators

Lead optimization is a critical phase where promising compounds identified during initial screening and SAR studies are refined to improve their potency, selectivity, pharmacokinetic profile, and reduce potential off-target effects. researchgate.netresearchgate.net For CaSR modulators, this involves iterative cycles of synthesis, biological testing, and analysis of structure-activity and structure-property relationships. acs.org The goal is to enhance the desired activity (CaSR antagonism) while minimizing undesirable characteristics. researchgate.netacs.org Early calcilytics faced challenges such as lack of sustained efficacy and potential off-target effects, necessitating optimization efforts to identify compounds with improved pharmacological profiles. researchgate.netresearchgate.net this compound, as an orally administered small molecule, represents the outcome of such optimization efforts aimed at developing a selective CaSR antagonist. bridgebio.comhypopara.org Strategies might include modifying the core structure, substituents, or incorporating features to improve absorption, distribution, metabolism, and excretion (ADME) properties. acs.org

High-Throughput Screening (HTS) Approaches for Compound Identification

High-throughput screening (HTS) is a widely used technique in early drug discovery to rapidly test large libraries of chemical compounds for activity against a specific biological target. shrinerschildrens.orgfrontiersin.org For CaSR antagonists, HTS would involve setting up cell-based assays that can measure CaSR activity in the presence of diverse small molecules. shrinerschildrens.org Assays could be designed to detect changes in intracellular calcium levels or other downstream signaling events mediated by the CaSR. nih.gov Compounds that show inhibitory activity in these assays would be considered potential hits and subjected to further validation and characterization. While specific HTS data leading to this compound's initial identification are not detailed, HTS is a common approach for identifying initial hits targeting GPCRs like the CaSR. shrinerschildrens.org

Phenotypic Screening and Target Validation Methodologies

Phenotypic screening involves testing compounds in cellular or in vivo models that recapitulate aspects of the disease or biological process of interest, without necessarily knowing the specific molecular target beforehand. frontiersin.orgnih.gov In the context of CaSR antagonists, phenotypic screening could involve using cell lines or animal models that exhibit abnormal calcium homeostasis due to altered CaSR function. nih.govfrontiersin.org Compounds that correct the observed phenotype (e.g., normalize calcium levels or PTH secretion) would be identified as active. nih.gov

Target validation methodologies are then employed to confirm that the observed phenotypic effect is indeed mediated by the intended target, the CaSR. nih.gov This can involve various techniques, such as:

Using selective agonists or antagonists of the CaSR to block or mimic the effect of the screened compound. nih.gov

Genetic approaches, such as silencing or overexpressing the CaSR in the model system, to see if it alters the compound's activity.

Binding studies to demonstrate direct interaction between the compound and the CaSR.

Showing that the compound modulates downstream signaling pathways known to be activated by the CaSR. nih.gov

For this compound, evidence supporting CaSR as its target comes from in vitro studies showing it interferes with the effect of extracellular calcium on PTH secretion from isolated parathyroid cells and shifts the calcium-PTH curve. clinicaltrials.gov Furthermore, preclinical and clinical studies demonstrating that this compound normalizes calcium and PTH levels in models and patients with ADH1, a condition caused by CaSR gain-of-function mutations, provide strong validation for CaSR as its relevant target. bridgebio.comendocrinolrespract.orghypopara.orgnih.govbridgebio.com

Advanced Synthetic and Analytical Chemistry Research for Encaleret

Development of Total Synthesis Pathways and Optimizations

The synthesis of Encaleret, a small molecule, involves several steps typical for pharmaceutical compounds. smolecule.com While specific proprietary methods may not be fully disclosed, general approaches include chemical synthesis techniques to construct the molecular framework. smolecule.com Retrosynthetic analysis suggests key disconnections and synthetic strategies. One proposed approach involves the formation of the biphenyl (B1667301) core through a Suzuki-Miyaura coupling between a boronic acid-containing benzyl (B1604629) ether and a brominated benzoic acid derivative. The chloro-fluorophenyl sidechain can be installed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The amino alcohol sidechain synthesis may involve a Mitsunobu reaction to establish the ether linkage between the biphenyl core and the sidechain.

Optimization of reaction conditions is crucial for efficient synthesis. Studies have explored solvent and catalyst screening. For instance, comparative studies of palladium catalysts, such as Pd(OAc)₂ versus PdCl₂(dppf), in Suzuki couplings have shown that Pd(OAc)₂ with an XPhos ligand improved yields and reduced metal leaching. Solvent systems like toluene/ethanol (3:1) have been found to minimize side reactions during SNAr steps. Temperature and pH control are also critical; maintaining reaction temperatures below 50°C during ester hydrolysis can prevent racemization of chiral centers, and buffering the Mitsunobu reaction at pH 7-8 can stabilize intermediates and enhance reproducibility.

Stereochemical Control and Chirality in this compound Synthesis

This compound's structure contains two chiral centers with R-configuration at positions 1 and 2, as well as a tertiary amine. This necessitates the use of asymmetric synthesis or chiral resolution techniques to achieve the desired stereochemistry. The precise synthesis of chiral molecules like this compound presents a significant challenge in chemistry. researchgate.net Research into enantioselective reactions, such as the enantioselective oxidation of benzylic C–H bonds via dual photoredox and copper catalysis, has shown potential for synthesizing intermediates crucial for compounds like this compound. chemrxiv.org This method allows for the direct asymmetric oxidation of C(sp³)−H bonds, which are common in pharmaceuticals and natural products. chemrxiv.org

Process Chemistry Research for Scalable Production (Academic Context)

While specific large-scale manufacturing details for this compound are not extensively published in the academic context, process chemistry research focuses on developing synthetic routes that are amenable to scaling up for production. This involves optimizing reaction conditions, minimizing waste, and ensuring reproducibility. Academic research often explores novel catalytic systems and reaction methodologies that could potentially be applied to the scalable synthesis of complex molecules like this compound. The presence of acid-sensitive groups in this compound's structure necessitates protective strategies during synthesis to prevent degradation, which is a key consideration in process chemistry development.

Advanced Analytical Methodologies for Research Characterization

Rigorous analytical methodologies are essential for characterizing this compound during research and development, ensuring its identity, purity, and stereochemical integrity. smolecule.com

Chromatographic Purity Assessment Techniques

Chromatographic techniques are widely used for assessing the purity of this compound and separating it from synthetic intermediates and impurities. smolecule.com Reverse-phase HPLC is a common method employed, often using a C18 column with a gradient of mobile phases like 0.1% TFA in acetonitrile/water. This technique has demonstrated baseline separation of this compound from its synthetic intermediates. Method validation studies have confirmed low limits of detection for impurities, such as 0.05%. Chiral stationary phase HPLC, using columns like Chiralpak AD-H with mobile phases such as hexane/isopropanol, is utilized for stereochemical verification, confirming high enantiomeric excess (≥99.5% ee) for the desired enantiomer.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are vital for confirming the structure and purity of this compound. smolecule.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS), are used for structural elucidation and characterization. smolecule.com ESI-MS and related methods are also valuable for studying reaction kinetics and potential degradation pathways of this compound. These methods can provide information on molecular weight, fragmentation patterns, and the presence of specific functional groups, all of which are critical for confirming the identity and purity of the synthesized compound. Predicted collision cross-section values based on mass spectrometry data can also aid in characterization. uni.lu

Advanced Research Technologies and Methodologies Applied to Encaleret

Omics-Based Approaches for Mechanistic Discovery

"Omics" technologies provide a global, high-throughput view of molecules within a biological system, offering an unbiased approach to discovering the mechanisms of drug action. For a targeted modulator like encaleret, these approaches can illuminate the full spectrum of its effects downstream of the calcium-sensing receptor (CaSR).

Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) are powerful tools for identifying how this compound's modulation of the CaSR alters gene expression and protein abundance in key tissues like the parathyroid glands and kidneys. mdpi.comfrontiersin.org The integration of these multi-omics approaches is critical for obtaining a detailed understanding of the molecular configuration of specific cell types. frontiersin.org

Detailed Research Findings: While specific transcriptomic and proteomic studies on this compound are not extensively published, the methodology follows a clear principle. By treating CaSR-expressing cells or tissues from animal models with this compound, researchers can compare the resulting molecular profiles against untreated controls.

Transcriptomic Analysis : Using techniques like RNA-sequencing, investigators can identify all genes whose expression is either up- or down-regulated following CaSR inhibition by this compound. This could reveal novel downstream signaling pathways or compensatory mechanisms that are activated. nih.gov The correlation between transcript and protein levels can be modest, highlighting the need for integrated analysis. frontiersin.orgnih.gov

Proteomic Profiling : Techniques such as Data-Independent Acquisition Mass Spectrometry (DIA-MS) can quantify thousands of proteins simultaneously. frontiersin.org This would allow for the direct measurement of changes in the levels of proteins involved in parathyroid hormone (PTH) synthesis and secretion, as well as renal proteins involved in calcium and phosphate (B84403) transport, providing a functional readout of this compound's activity.

The table below illustrates the potential findings from applying these omics technologies to understand this compound's mechanism.

Technology Objective Potential Findings Example Data Generated
Transcriptomics (RNA-Seq) To identify genes differentially expressed upon CaSR inhibition by this compound in parathyroid tissue.Identification of genes involved in PTH synthesis, cell proliferation, or feedback loops that are modulated by this compound.A list of genes with statistically significant changes in mRNA levels (e.g., upregulation of PTH mRNA, downregulation of genes involved in receptor desensitization).
Proteomics (Mass Spec) To quantify changes in protein abundance in kidney cells following this compound administration.Confirmation that changes in gene expression translate to functional protein changes; identification of post-translational modifications.Quantitative data showing decreased levels of specific phosphate transporters or increased levels of enzymes involved in vitamin D metabolism.

Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and tissues. This approach provides a direct functional readout of the physiological state of a biological system. oup.com For this compound, which is designed to correct mineral homeostasis, metabolomic analysis is critical for understanding its impact on the relevant biochemical pathways. prnewswire.co.uk

Detailed Research Findings: By analyzing serum, urine, or tissue samples from clinical trial participants or animal models, metabolomics can map the changes induced by this compound. oup.com

Targeted Metabolomics : This would focus on quantifying specific metabolites known to be involved in mineral homeostasis. Following this compound treatment, one would expect to see normalization of serum calcium and phosphate levels, and changes in urinary excretion of these ions. Studies have confirmed that this compound corrects hypocalcemia and reduces hypercalciuria, while increasing levels of intact PTH and 1,25-dihydroxyvitamin D. mdpi.com

Untargeted Metabolomics : This approach screens for all detectable metabolites, which could uncover unexpected effects of CaSR modulation. For instance, it might reveal changes in amino acid metabolism or energy pathways that are indirectly affected by shifts in ion flux and PTH signaling.

Transcriptomic and Proteomic Profiling of Target Tissues

Advanced Biological Imaging Techniques for Cellular Dynamics

Visualizing molecular events as they happen provides unparalleled insight into drug mechanisms. Advanced imaging can track this compound's interaction with its receptor at the cellular level and trace its physiological consequences throughout a living organism.

Live-cell imaging techniques allow researchers to observe the binding of a ligand to its receptor on or within a living cell in real-time. nih.gov These methods use fluorescent probes to visualize the location, duration, and dynamics of this interaction. mdpi.com

Detailed Research Findings: To visualize the interaction between this compound and the CaSR, a fluorescent version of this compound could be synthesized. Alternatively, the CaSR itself could be tagged with a fluorescent protein (like GFP).

Confocal Microscopy : This would allow for high-resolution imaging of where the this compound-CaSR interaction occurs on the cell membrane of parathyroid cells.

Fluorescence Resonance Energy Transfer (FRET) : FRET is a technique that can measure the proximity between two fluorescent molecules. mdpi.commdpi.com By placing one fluorophore on the CaSR and another on a G-protein that it signals through, researchers could use FRET to visualize the conformational changes and G-protein activation that occur when this compound binds, confirming its action as a negative allosteric modulator that prevents signaling. nih.gov

In vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) allow for the non-invasive visualization of biological processes in a whole animal. nih.gov

Detailed Research Findings: These powerful techniques can be used to trace the biodistribution of a drug and measure its downstream physiological effects in real-time.

Drug Distribution : By labeling this compound with a positron-emitting isotope (e.g., Carbon-11), PET scans could be used to track its uptake and clearance from key target organs like the parathyroid glands, kidneys, and bone.

Pathway Activity : Specific tracers can be used to measure the metabolic activity of target pathways. For example, the tracer 18F-sodium fluoride (B91410) (¹⁸F-NaF) is used in PET scans to quantify bone formation activity. nih.gov In a study of this compound, one could use such a technique to non-invasively monitor whether the restoration of physiological PTH levels leads to balanced bone turnover, a key goal of therapy. mdpi.com

Live-Cell Imaging for Receptor-Ligand Interactions

Genetic Engineering and Gene Editing Approaches for Target Validation

Gene editing technologies, particularly CRISPR-Cas9, have become indispensable tools for validating that a drug's therapeutic effect is a direct result of its interaction with the intended molecular target. selectscience.netnih.gov This process, known as target validation, provides a high degree of confidence in the drug's mechanism of action. criver.com

Detailed Research Findings: this compound is designed to specifically inhibit the CaSR, particularly in individuals with Autosomal Dominant Hypocalcemia Type 1 (ADH1), who have activating mutations in the CASR gene. bridgebio.com CRISPR-Cas9 provides the ideal platform to validate this target with precision. crownbio.com

Target Knockout : In a laboratory cell line that normally expresses the CaSR, CRISPR can be used to permanently delete the CASR gene. If this compound is applied to these "knockout" cells and no longer has an effect (e.g., it fails to alter intracellular signaling), it provides definitive proof that its action is dependent on the presence of the CaSR. This distinguishes on-target from potential off-target effects. criver.com

Disease Modeling and Rescue : More powerfully, CRISPR can be used to introduce the specific activating mutations of the CASR gene found in ADH1 patients into healthy cells. This creates a genetically precise "disease-in-a-dish" model. Researchers can then demonstrate that these cells exhibit the expected aberrant signaling and that treatment with this compound reverses these changes, effectively "rescuing" the phenotype. This provides strong evidence that this compound works by correcting the specific molecular defect underlying the disease.

The table below outlines a typical CRISPR-based target validation workflow for this compound.

Step Methodology Purpose Expected Outcome
1. Knockout Validation Use CRISPR-Cas9 to create a CASR knockout cell line.To confirm that CaSR is essential for this compound's activity.This compound has no effect on intracellular calcium signaling in knockout cells, while it works as expected in normal (wild-type) cells.
2. Disease Modeling Use CRISPR-Cas9 to insert a known ADH1-causing mutation into the CASR gene of a cell line.To create a disease-relevant in vitro model.The engineered cells show signs of constitutive CaSR activity, mimicking the disease state.
3. Phenotypic Rescue Treat the mutant cell line with this compound.To demonstrate that this compound specifically corrects the defect caused by the mutation.This compound treatment normalizes the aberrant signaling in the mutant cells, confirming its mechanism of action for ADH1.

CRISPR/Cas9 Applications in CaSR Research

The CRISPR/Cas9 system has emerged as a powerful tool for precise gene editing, enabling researchers to create specific modifications in the CASR gene. frontiersin.orgnih.gov This technology has been instrumental in developing cellular and animal models that mimic human genetic disorders related to CaSR dysfunction.

Key Applications and Findings:

Disease Modeling: CRISPR/Cas9 has been used to introduce specific mutations into the CASR gene in cell lines and animal models, thereby creating accurate representations of diseases like autosomal dominant hypocalcemia type 1 (ADH1). nih.govahajournals.org These models are invaluable for studying disease pathophysiology and for preclinical testing of therapeutic agents like this compound. For instance, a rat model with a specific point mutation in the CaSR gene was developed using CRISPR/Cas9 to study its effect on pulmonary arterial hypertension. ahajournals.org

Correction of Mutations: Researchers have utilized CRISPR/Cas9 to correct mutations in the CASR gene in patient-derived induced pluripotent stem cells (iPSCs). nih.gov This approach not only helps in understanding the direct consequences of the mutation but also holds potential for future gene therapy applications. nih.gov A study successfully corrected a heterozygous mutation in exon 6 of the CASR gene in an iPSC line derived from a patient with neonatal severe primary hyperparathyroidism. nih.gov

Functional Analysis: By creating specific genetic alterations, such as gene knockouts or the introduction of fluorescent tags, CRISPR/Cas9 allows for detailed investigation of CaSR's role in various signaling pathways and its interaction with other proteins. mdpi.comnih.gov In one study, a CaSR CRISPR activation plasmid was used to upregulate CaSR expression, which helped to elucidate its protective role against renal fibrosis. nih.gov

CRISPR/Cas9 ApplicationModel SystemKey FindingReference
Disease Modeling (ADH1)Knock-in MiceCreated a mouse model mimicking human ADH1 by introducing activating mutations (C129S and A843E) in the CaSR gene. nih.gov
Disease Modeling (Pulmonary Hypertension)Rat ModelGenerated a rat model with a R991G point mutation in the CaSR gene to investigate its role in pulmonary hypertension. ahajournals.org
Mutation CorrectionHuman iPSCsCorrected a heterozygous mutation in the CASR gene, providing a valuable tool for studying neonatal severe primary hyperparathyroidism. nih.gov
Functional Analysis (Renal Fibrosis)Renal Proximal Tubular Epithelial CellsUsed a CaSR CRISPR activation plasmid to demonstrate that CaSR activation can suppress collagen expression. nih.gov

Gene Knockout and Knockdown Studies in Model Systems

Gene knockout and knockdown techniques are fundamental for understanding the function of a specific gene by either completely eliminating it (knockout) or reducing its expression (knockdown). geneticeducation.co.inpatsnap.comnumberanalytics.com These methods have been extensively applied to the CASR gene to decipher its physiological roles.

Key Findings from Knockout and Knockdown Studies:

CASR Knockout Models: The development of CASR knockout mice has been crucial in confirming the receptor's essential role in calcium homeostasis. frontiersin.org These models exhibit features analogous to severe human hyperparathyroid disorders, underscoring the critical function of CaSR. oup.com However, the severe phenotype and early postnatal lethality of constitutive CASR knockout mice have presented challenges for studying its role in adult animals. mdpi.com

Tissue-Specific Knockout: To overcome the limitations of complete knockout models, researchers have developed tissue-specific CASR knockout mice. This allows for the investigation of CaSR function in specific organs, such as the kidney or parathyroid glands, providing more nuanced insights into its tissue-dependent roles. nih.gov

CASR Knockdown Studies: Gene knockdown, often achieved using RNA interference (RNAi) or shRNA, reduces CaSR expression rather than eliminating it completely. patsnap.com This approach is particularly useful for studying the effects of reduced CaSR function, which can be more relevant to certain disease states. patsnap.com For example, CaSR knockdown in human mesenchymal stem cells was shown to suppress their proliferation and differentiation potential. pnas.org Similarly, CaSR knockdown in prostate cancer cells resulted in reduced proliferation in vitro and decreased metastatic progression in vivo. frontiersin.org

TechniqueModel SystemKey FindingReference
Gene KnockoutMiceDemonstrated the essential role of CaSR in defending against hypercalcemia, independent of its function in the parathyroid glands. frontiersin.org
Gene KnockoutMice (NSHPT model)Engineered mice with homozygous inactivating CASR variants develop features analogous to neonatal severe hyperparathyroidism (NSHPT) in humans. oup.com
Gene KnockdownHuman Mesenchymal Stem CellsCaSR knockdown led to suppressed proliferation and differentiation, indicating its necessity for bone formation. pnas.org
Gene KnockdownProstate Cancer Cells (PC-3)Reduced CaSR expression resulted in decreased cell proliferation in vitro and reduced metastatic progression in vivo. frontiersin.org

Emerging Research Directions and Unexplored Avenues for Encaleret

Identification of Novel CaSR-Interacting Proteins and Pathways

Understanding the comprehensive network of proteins and signaling pathways interacting with the CaSR is crucial for fully elucidating its physiological roles and identifying potential new therapeutic targets. Recent research has begun to map the CaSR protein-protein interactome. The establishment of the first CaSR protein-protein interactome network has revealed 94 novel players involved in various cellular processes, including protein processing, trafficking, cell surface expression, endocytosis, degradation, and signaling pathways. researchgate.net These findings offer new insights into the molecular basis of diseases linked to CaSR mutations and dysregulated CaSR activity caused by its protein interactors. researchgate.net

Beyond these newly identified interactors, the CaSR is known to couple with various G protein families, including Gαq/11, Gαi/o, Gα12/13, and Gαs, as well as β-arrestin, triggering diverse downstream signaling cascades. nih.govcardiff.ac.uk Specifically, CaSR and Gα11 are known to signal via multiple pathways, including intracellular calcium mobilization and the ERK arm of the MAPK cascade, to regulate processes like PTH secretion and urinary calcium excretion. researchgate.net Further investigation into how Encaleret and other calcilytics differentially impact these specific protein interactions and downstream pathways could uncover more nuanced mechanisms of action and potential therapeutic effects.

Moreover, the CaSR interacts with a variety of physiological ligands beyond extracellular calcium, such as magnesium ions, L-amino acids (e.g., L-tryptophan and L-phenylalanine), polyamines, and γ-glutamyl peptides (e.g., glutathione). researchgate.netresearchgate.net Studies also suggest potential binding of anions like phosphate (B84403) and sulfate. researchgate.net Research into how this compound's binding affects the interaction of these diverse ligands with the CaSR could provide a more complete picture of its modulatory effects and potential influence on various ligand-mediated CaSR functions.

Investigation of CaSR Role in Diverse Biological Systems (Beyond Primary Focus)

While the CaSR's primary roles in parathyroid glands and kidneys are well-established for calcium homeostasis, its expression in numerous other tissues suggests broader biological involvement that warrants further investigation. The CaSR is expressed in diverse locations including the intestine, pancreatic islets, lungs, brain, skin, vasculature, and immune cells. researchgate.net

Recent findings suggest a role for CaSR in regulating insulin (B600854) release from the pancreas. nih.gov This opens an avenue for exploring the potential impact of CaSR modulators like this compound on glucose homeostasis and related metabolic disorders, although this is beyond its current primary indication.

Furthermore, research points to a role for the CaSR in pollution-induced airway cell responses and the exacerbation of asthma. cardiff.ac.uk Studies suggest that CaSR negative allosteric modulators (NAMs), including calcilytics, could potentially serve as therapeutic agents for asthma by counteracting exaggerated inflammatory responses to inhaled stimuli. cardiff.ac.uk Preclinical testing of CaSR NAMs in this context is ongoing. cardiff.ac.uk

In the context of ADH1, CaSR gain-of-function mutations are associated with complications beyond calcium imbalance, including basal ganglia calcifications and nephrocalcinosis. researchgate.netmdpi.com A novel finding in an ADH1 patient with intracerebral calcifications was the presence of myoclonus, suggesting potential neurological implications of CaSR dysfunction and a need for further investigation into the CaSR's role in the central nervous system. researchgate.net

Integration of Systems Biology and Network Pharmacology Approaches

The complexity of biological systems and the interconnectedness of molecular pathways necessitate the integration of systems biology and network pharmacology approaches to fully understand drug action. These approaches move beyond the traditional focus on single molecules or pathways to analyze the intricate networks underlying physiological and pathological processes. researchgate.net

Network pharmacology, often combined with systems biology, provides a holistic platform to study the collective effects of compounds and their multi-component, multi-target mediated mechanisms. researchgate.netnih.gov This involves integrating high-throughput data from multiple levels of biological complexity through network analysis to provide a global template for computational modeling, simulation, and prediction. researchgate.net

Applying systems biology and network pharmacology to the study of this compound and CaSR modulation could offer a more comprehensive understanding of how this compound influences the complex network of calcium homeostasis and potentially other biological systems where CaSR is involved. This could involve modeling disease-corrupted networks in conditions like ADH1 and analyzing how this compound interacts within these networks to restore balance. researchgate.net Such approaches can aid in identifying and validating drug-target interactions for improved efficacy and potentially uncover previously unrecognized therapeutic effects or interactions within the broader biological system. researchgate.netmdpi.com

Derivatization Strategies for Next-Generation Calcilytics (Research-Driven)

The development of next-generation calcilytics is an active area of research, driven by the potential to improve efficacy, specificity, pharmacokinetic properties, and explore new therapeutic applications. Research into derivatization strategies involves exploring different chemical structures and formulations based on the understanding of CaSR modulation.

Studies on other calcilytic compounds, such as NPSP-795, Ronacaleret, and AXT-914, provide insights into the chemical space and properties relevant to CaSR NAMs. cardiff.ac.uk Characterization of these compounds, including crystallization and phase behavior, is part of the research process for developing new derivatives. cardiff.ac.uk Exploring different chemical classes, such as amino-alcohols, ester pro-drugs, and quinazolin-2-ones, represents various derivatization strategies aimed at optimizing drug properties. cardiff.ac.uk

Furthermore, structural studies of the CaSR, including the identification of binding sites for various ligands, provide a rational basis for designing new calcilytic derivatives with tailored properties and potentially improved selectivity or potency. tandfonline.com Research into different formulations, such as the micronization of AXT-914 for potential respiratory delivery, highlights efforts to develop calcilytics suitable for different routes of administration and therapeutic targets beyond systemic calcium disorders. cardiff.ac.uk The ongoing investigation of various investigational calcilytics, some in preclinical stages targeting specific pathways like Gαi/o, underscores the continued research-driven efforts to develop a diverse pipeline of CaSR modulators with potentially improved characteristics. nih.gov

Here is a table summarizing some data from a Phase 2b study of this compound in adults with ADH1, illustrating its effect on key biochemical parameters.

Parameter Baseline (Mean ± SD) Period 2, Day 5 (Mean ± SD) Period 3, Week 24 (Mean ± SD) Normal Range Citation
PTH (pg/mL) 6.3 ± 7.8 40.5 ± 37.5* 31.3 ± 20.8* 10 - 65 nih.gov
Albumin-Corrected Calcium (mg/dL) 7.1 ± 0.4 8.6 ± 0.7* 9.0 ± 0.6* 8.4 - 10.2 nih.gov
Phosphorus (mg/dL) 4.5 ± 0.7 2.9 ± 0.5 Not specified 2.3 - 4.7 researchgate.net
24-hr Urine Calcium (mg/day) 395 ± 216 179 ± 108* 63 ± 127* <300 (men), <250 (women) researchgate.net

*Indicates statistically significant change from baseline (p<0.01). Note: Data for Phosphorus at Week 24 was not explicitly available in the provided snippets, but normalization was reported in early results researchgate.net. Urine Calcium data is from different snippets with slightly different reported baseline/outcome values, but consistently shows a reduction.

Q & A

Q. What is the mechanism of action of encaleret in treating Autosomal Dominant Hypocalcemia Type 1 (ADH1)?

this compound is an orally administered small-molecule calcium-sensing receptor (CaSR) antagonist. It normalizes calcium and phosphate homeostasis by inhibiting overactive CaSR signaling caused by gain-of-function CASR mutations in ADH1. This antagonism reduces renal calcium excretion and increases parathyroid hormone (PTH) secretion, restoring serum calcium levels. Preclinical and Phase 2b trials demonstrated rapid normalization of blood calcium (from 7.1 ± 0.4 mg/dL to 8.6 ± 0.7 mg/dL, p<0.01) and urinary calcium (from 395 ± 216 mg/dL to 179 ± 108 mg/dL, p<0.01) within five days .

Q. How was this compound synthesized, and what structural modifications improved its bioavailability?

this compound (CAS 787583-71-5) was synthesized by modifying a naphthylamine scaffold and introducing a carboxylic acid (COOH) group at an ortho-substituted biphenyl position. This structural adjustment reduced CYP2D6 inhibition observed in earlier analogs, improving bioavailability (BA) in rat models. Key steps included optimizing substituent placement to enhance pharmacokinetic stability while retaining CaSR antagonism .

Q. What were the primary endpoints and outcomes of this compound’s Phase 2b clinical trial?

The Phase 2b trial (NCT#) evaluated this compound in 13 ADH1 patients over 24 weeks. Primary endpoints included normalization of serum calcium (cCa) and urinary calcium excretion (uCa). By Day 5, cCa increased to 8.6 ± 0.7 mg/dL (p<0.01), and uCa decreased to 179 ± 108 mg/dL (p<0.01). These effects persisted through Week 24 (cCa: 9.0 ± 0.6 mg/dL; uCa: 189 ± 72 mg/dL, p<0.05). No serious adverse events or treatment discontinuations were reported .

Advanced Research Questions

Q. How should researchers address variability in biochemical responses across CASR genotypes during this compound trials?

Variability in PTH and calcium responses across nine unique CASR variants was observed in Phase 2b data. To mitigate this, stratify patients by genotype during randomization and employ mixed-effects models to account for inter-individual variability. Longitudinal analysis of 24-hour blood/urine sampling (e.g., at Weeks 8, 16, and 24) can identify genotype-specific dose-response relationships .

Q. What statistical methods are recommended for analyzing longitudinal mineral homeostasis data in this compound studies?

Use repeated-measures ANOVA to compare timepoints (baseline, Day 5, Week 24) for parameters like serum calcium, PTH, and urinary phosphate. Covariates (e.g., baseline calcium levels, vitamin D status) should be included in multivariate regression. For non-normal distributions, apply log-transformation or non-parametric tests (e.g., Friedman test). Ensure Bonferroni correction for multiple comparisons .

Q. How can researchers optimize experimental design for Phase 3 trials to demonstrate this compound’s efficacy versus standard care?

The Phase 3 CALIBRATE trial (NCT#) uses a composite endpoint (blood calcium within 8.4–10.2 mg/dL and urinary calcium <250 mg/24h) with a randomized, controlled design. Key considerations:

  • Power calculation : Assume 80% power (α=0.05) based on Phase 2b effect sizes.
  • Dose titration : Incorporate adaptive dosing (e.g., 94 ± 64 mg BID in Phase 2b) to account for inter-patient variability.
  • Control group : Compare against standard care (calcium/vitamin D supplements), which exacerbates hypercalciuria .

Q. What methodologies ensure reproducibility in this compound’s preclinical synthesis and bioactivity assays?

  • Synthesis protocols : Document reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (HPLC gradients, column specifications) in detail.
  • Bioactivity assays : Use HEK293 cells transfected with human CaSR for IC50 determination. Validate assays with positive controls (e.g., NPS-2143) and replicate experiments across three independent batches .

Data Contradiction Analysis

Q. How should discrepancies between serum and urinary calcium normalization rates be interpreted in this compound trials?

In Phase 2b, serum calcium normalized faster (Day 5) than urinary calcium (Week 24). This lag may reflect delayed renal tubule adaptation to CaSR inhibition. Researchers should analyze urinary calcium kinetics using fractional excretion rates and adjust dosing intervals if urinary parameters lag beyond safety thresholds .

Q. Why did magnesium levels increase unexpectedly in this compound-treated patients, and how does this impact dosing?

Serum magnesium rose from 1.7 ± 0.2 mg/dL (baseline) to 2.0 ± 0.2 mg/dL (p<0.01) by Week 24. This may result from CaSR’s role in magnesium reabsorption. Monitor magnesium in long-term studies and consider dose reduction if hypermagnesemia occurs .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound’s translational research questions?

  • Feasible : Leverage existing ADH1 registries for patient recruitment.
  • Novel : Investigate this compound’s potential in post-surgical hypoparathyroidism (86% normalization in proof-of-concept data).
  • Ethical : Prioritize trials in pediatric ADH1 cohorts, ensuring informed consent protocols for genetic testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.